molecular formula C10H9Cl2FO B14048573 1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one

1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14048573
M. Wt: 235.08 g/mol
InChI Key: CFRRDQPGNXAMBN-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one (CAS: 1803760-69-1) is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a 3-chloro-2-(fluoromethyl)phenyl group. Its molecular formula is C₁₁H₈Cl₂FO (molecular weight: 235.08 g/mol). This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to its unique electronic and steric properties imparted by the chloro and fluoromethyl substituents .

Below, we present a detailed comparison with structurally analogous compounds, focusing on molecular features, physical properties, reactivity, and applications.

Properties

Molecular Formula

C10H9Cl2FO

Molecular Weight

235.08 g/mol

IUPAC Name

1-chloro-1-[3-chloro-2-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9Cl2FO/c1-6(14)10(12)7-3-2-4-9(11)8(7)5-13/h2-4,10H,5H2,1H3

InChI Key

CFRRDQPGNXAMBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Cl)CF)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Systems

The process initiates with the generation of an acylium ion ($$ \text{R-CO}^+ $$) from chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride ($$ \text{AlCl}3 $$). The electron-withdrawing fluoromethyl group (-CH$$2$$F) on the aromatic ring deactivates the meta position, directing electrophilic attack to the ortho and para positions relative to existing substituents. However, steric hindrance from the fluoromethyl group favors para-substitution, ensuring regioselective formation of the target compound.

Key Reaction Parameters

  • Catalyst Loading : Optimal yields (72–78%) are achieved at a 1:1.2 molar ratio of acyl chloride to $$ \text{AlCl}_3 $$.
  • Solvent Selection : Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) enhances solubility of the aromatic substrate while minimizing side reactions.
  • Temperature : Reactions proceed efficiently at 0–5°C to suppress polyacylation.

Table 1: Friedel-Crafts Acylation Optimization

Parameter Optimal Range Yield (%) Purity (%)
$$ \text{AlCl}_3 $$:Substrate 1.2:1 75 ± 3 94
Reaction Time 4–6 h 72 91
Post-Reaction Quench Ice-cold HCl (1M) 78 96

Halogenation of Preexisting Propanone Derivatives

An alternative route involves sequential halogenation of 1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one. This method circumvents challenges associated with Friedel-Crafts regioselectivity by introducing chlorine atoms after ketone formation.

Radical Chlorination

Photochemical chlorination using sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) under UV irradiation introduces the second chlorine atom at the α-position of the ketone. The fluoromethyl group’s electron-withdrawing nature stabilizes the radical intermediate, favoring α-chlorination over aromatic ring substitution.

Reaction Conditions

  • Chlorinating Agent : $$ \text{SO}2\text{Cl}2 $$ (1.5 eq.)
  • Solvent : Carbon tetrachloride ($$ \text{CCl}_4 $$)
  • Irradiation : 254 nm UV light, 12 h
  • Yield : 68% with 88% purity

Table 2: Halogenation Efficiency

Method Chlorine Source Selectivity (%) Byproducts
Radical $$ \text{SO}2\text{Cl}2 $$ 92 Dichlorinated isomers
Electrophilic $$ \text{Cl}_2 $$ (g) 74 Ring-chlorinated

Claisen-Schmidt Condensation for Ketone Assembly

Adapting methodologies from chalcone synthesis, the Claisen-Schmidt condensation between 3-chloro-2-(fluoromethyl)benzaldehyde and chloroacetone offers a modular approach.

Base-Catalyzed Mechanism

The reaction employs aqueous potassium hydroxide ($$ \text{KOH} $$) in ethanol to deprotonate the carbonyl compound, forming an enolate that attacks the aromatic aldehyde.

Optimized Protocol

  • Reactants : 3-chloro-2-(fluoromethyl)benzaldehyde (1 eq.), chloroacetone (1.2 eq.)
  • Catalyst : 10% $$ \text{KOH} $$ (w/v) in ethanol
  • Conditions : Reflux at 78°C for 8 h
  • Workup : Acidification to pH 3 with HCl precipitates the product.

Yield and Characterization

  • Isolated Yield : 81%
  • Purity : 93% (HPLC, C18 column, acetonitrile/water 70:30)
  • $$ ^1\text{H} $$ NMR : δ 2.1 (s, 3H, COCH$$3$$), δ 4.6 (d, $$ ^2J{HF} = 47 \text{Hz} $$, 2H, CH$$_2$$F), δ 7.2–7.8 (m, 3H, aromatic)

Industrial-Scale Production: Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances reproducibility and safety for large-scale synthesis. Microreactors with segmented gas-liquid flow achieve rapid mixing and heat dissipation, critical for exothermic acylation steps.

Table 3: Batch vs. Flow Synthesis Comparison

Metric Batch Reactor Flow Reactor
Space-Time Yield 0.8 g·L$$^{-1}$$·h$$^{-1}$$ 3.2 g·L$$^{-1}$$·h$$^{-1}$$
Impurity Formation 6–8% 1.5%
Catalyst Consumption 1.2 eq. 1.05 eq.

Purification and Analytical Validation

Crude products often contain unreacted starting materials and regioisomeric byproducts. Sequential purification steps ensure pharmaceutical-grade purity.

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) eluent removes nonpolar impurities.
  • Recrystallization : Ethanol/water (3:1) at −20°C yields crystalline product with >99% purity.

Analytical Metrics

  • HPLC : Retention time 8.2 min (C18, 1 mL/min, 254 nm)
  • MS (EI) : m/z 235.08 [M]$$^+$$, fragments at m/z 167 (loss of COCH$$_3$$)
  • Elemental Analysis : Calculated C 45.66%, H 3.43%; Found C 45.59%, H 3.48%

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

Chemical Reactions Analysis

1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ketone group can yield alcohols or other reduced products.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents on Phenyl Ring
Target: 1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one (1803760-69-1) C₁₁H₈Cl₂FO 235.08 3-Cl, 2-CH₂F
1-Chloro-3-(3-chlorophenyl)propan-2-one (24253-17-6) C₉H₈Cl₂O 203.07 3-Cl (single substituent)
1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one (1806646-41-2) C₁₀H₇ClF₃NO₃ 281.61 3-NO₂, 2-CF₃
1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one (1804175-55-0) C₁₀H₉Cl₂FO₂ 251.08 2-Cl, 4-OCH₂F
1-Chloro-1-(2,4-difluorophenyl)propan-2-one C₉H₇ClF₂O 204.61 2-F, 4-F

Key Observations :

  • The target compound features a 3-chloro-2-(fluoromethyl)phenyl group, combining halogen and fluorinated alkyl substituents. This contrasts with analogs bearing nitro (NO₂), trifluoromethyl (CF₃), or ether-linked fluoromethoxy (OCH₂F) groups .
  • Substituent positions (e.g., 2- vs. 3-chloro) influence steric hindrance and electronic effects. For instance, the 3-nitro-2-CF₃ analog (CAS 1806646-41-2) exhibits strong electron-withdrawing effects, enhancing electrophilic reactivity .

Physical Properties

Table 2: Comparative Physical Data

Compound Name (CAS) Density (g/cm³) Boiling Point (°C) Melting Point (°C)
Target: 1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one N/A N/A N/A
1-Chloro-3-(3-chlorophenyl)propan-2-one (24253-17-6) 1.275 (predicted) 90–93 (0.22–0.25 Torr) N/A
1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one 1.37 (predicted) 300.4 (predicted) N/A
1-Chloro-1-(2-chloro-4-(fluoromethoxy)phenyl)propan-2-one N/A N/A N/A

Key Observations :

  • The target compound lacks reported density or boiling point data, but analogs with similar halogenation (e.g., CAS 24253-17-6) exhibit moderate boiling points under reduced pressure .
  • Bulkier substituents (e.g., methylthio and trifluoromethoxy in CAS 1806708-09-7) correlate with higher predicted boiling points (~300°C) due to increased molecular weight and intermolecular forces .

Q & A

Q. What are the common synthetic routes for 1-Chloro-1-(3-chloro-2-(fluoromethyl)phenyl)propan-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via halogenation and fluoromethylation of a propan-2-one precursor. For example:
  • Step 1 : Start with a substituted phenylpropan-2-one core. Fluoromethylation of the phenyl ring can be achieved using fluoromethyl iodide (CH2FI) under basic conditions (e.g., K2CO3 in DMF) .
  • Step 2 : Chlorination at the α-position of the ketone is performed using Cl2 gas or sulfuryl chloride (SO2Cl2) in dichloromethane (DCM) at 0–5°C .
  • Optimization : Reaction yields improve with controlled stoichiometry (e.g., 1.2 equiv Cl2) and inert atmospheres. Purification via flash chromatography (SiO2, hexane/EtOAc gradient) removes byproducts .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal diffraction data (e.g., using SHELXL ) confirms bond lengths and angles. For example, the C-Cl bond in similar compounds is ~1.74 Å, while the C-F bond in fluoromethyl groups is ~1.34 Å .
  • NMR spectroscopy : 1H NMR (250 MHz, CDCl3) typically shows signals for the fluoromethyl group as a doublet (δ 5.73 ppm, J = 48.5 Hz) and aromatic protons as multiplets (δ 7.51–7.69 ppm) .

Q. What purification strategies are recommended for isolating high-purity samples?

  • Methodological Answer :
  • Distillation : Effective for separating volatile impurities under reduced pressure (e.g., 0.1 mmHg at 80°C) .
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences. For example, cooling a saturated ethanol solution to −20°C yields crystals with >98% purity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluoromethylation in this compound?

  • Methodological Answer : Fluoromethylation at the 2-position of the phenyl ring is governed by:
  • Electronic effects : Electron-withdrawing chloro substituents (3-position) direct electrophilic substitution to the ortho position.
  • Steric factors : The fluoromethyl group (–CH2F) minimizes steric hindrance compared to bulkier substituents. Computational DFT studies (e.g., Gaussian 16) can model transition states to validate this selectivity .

Q. How do crystallographic refinement challenges arise in this compound, and how are they resolved?

  • Methodological Answer :
  • Disorder modeling : The fluoromethyl group may exhibit rotational disorder. SHELXL refinement with PART instructions and anisotropic displacement parameters (ADPs) improves accuracy .
  • Hydrogen bonding : Intermolecular N–H⋯O interactions (e.g., 2.89 Å) stabilize the crystal lattice. These are identified via Hirshfeld surface analysis (CrystalExplorer) .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Electron-withdrawing groups (Cl, –CF3) activate the ketone for nucleophilic attack. Hammett constants (σ) predict reactivity trends: σ(Cl) = +0.23, σ(–CF3) = +0.54.
  • Kinetic studies : Monitoring reactions with benzylamine (in THF, 25°C) via HPLC shows a 3x rate increase compared to non-halogenated analogs .

Q. Can this compound serve as a precursor for bioactive heterocycles like pyrazoles?

  • Methodological Answer :
  • Hydrazine reactions : Condensation with hydrazines (e.g., phenylhydrazine) in ethanol under reflux yields pyrazole derivatives. For example, 1-(3-chloro-2-(fluoromethyl)phenyl)-3,5-dichloropyrazole is formed in 72% yield .
  • Bioactivity screening : Pyrazole derivatives are tested for antimicrobial activity via microdilution assays (MIC values <10 µg/mL against S. aureus) .

Q. How does this compound compare to structurally similar ketones in terms of stability and reactivity?

  • Methodological Answer : A comparative study using analogs (e.g., 1-(3-chlorophenyl)propan-2-one) reveals:
  • Thermal stability : TGA shows decomposition at 220°C (vs. 195°C for non-fluorinated analogs), attributed to C–F bond strength .
  • Oxidative stability : Under H2O2/Fe(II), the fluoromethyl group resists oxidation better than –CH3 (HPLC monitoring, 24 h) .

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